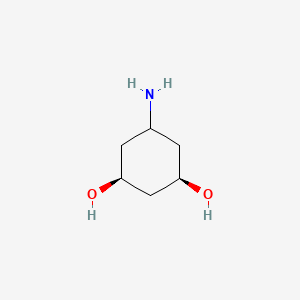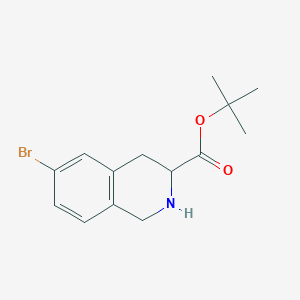
(1R,3S,5r)-5-aminocyclohexane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,5s)-5-aminocyclohexane-1,3-diol is a chemical compound with a cyclohexane ring structure, featuring an amino group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5s)-5-aminocyclohexane-1,3-diol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by selective hydroxylation. One common method includes the catalytic hydrogenation of a nitrocyclohexane derivative in the presence of a palladium catalyst, followed by hydroxylation using osmium tetroxide and sodium periodate.
Industrial Production Methods
Industrial production of (1R,3S,5s)-5-aminocyclohexane-1,3-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
化学反応の分析
Types of Reactions
(1R,3S,5s)-5-aminocyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclohexane derivatives.
科学的研究の応用
(1R,3S,5s)-5-aminocyclohexane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,3S,5s)-5-aminocyclohexane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl groups can participate in additional interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R,2S)-1-methyl-2-[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methanol: Known for its use in perfumery and similar structural features.
(1R,3S,5S)-3-[(7-chloro-2-(morpholinomethyl)-1,6-naphthyridin-5-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate: Studied for its potential therapeutic applications.
Uniqueness
(1R,3S,5s)-5-aminocyclohexane-1,3-diol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
(1S,3R)-5-aminocyclohexane-1,3-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-1-5(8)3-6(9)2-4/h4-6,8-9H,1-3,7H2/t4?,5-,6+ |
InChIキー |
PGNSUKXFADEHNM-GOHHTPAQSA-N |
異性体SMILES |
C1[C@H](CC(C[C@H]1O)N)O |
正規SMILES |
C1C(CC(CC1O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)



![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)

![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)


![[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)
